molecular formula C11H13ClN2S B3060014 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride CAS No. 1609400-53-4

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride

Cat. No. B3060014
CAS RN: 1609400-53-4
M. Wt: 240.75
InChI Key: URETZWNNAGYGDG-UHFFFAOYSA-N
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Description

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride is a chemical compound with the CAS Number: 247235-78-5 . It has a molecular weight of 205.3 and its IUPAC name is N-((1H-1lambda3-thiazol-2-yl)methyl)-1-phenylmethanamine .

Scientific Research Applications

Synthesis and Antimicrobial Applications

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride is a compound that has been studied for its potential in various scientific research applications, particularly in the field of antimicrobial activity. Research by Visagaperumal et al. (2010) involved the synthesis of derivatives of 1-substituted phenyl methanamine, which were evaluated for their antibacterial and antifungal activities. These derivatives showed variable degrees of antimicrobial activity, suggesting the potential use of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride in developing antimicrobial agents (D. Visagaperumal, V. Praveen, P. Sudeepthi, P. Prasanthi, G. Sravani, G. Satyanarayana, 2010).

Histamine H1 Receptor Ligands

Another area of research involves the study of thiazol-4-ylethanamines, which include derivatives similar to 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride, for their histaminergic H1-receptor activities. Walczyński et al. (1999) synthesized a series of 2-substituted thiazol-4-ylethanamines and tested them for their H1-receptor activities. The study found that compounds with 2-phenyl substitution showed weak H1-agonistic activity, indicating the potential for these compounds to influence histamine-related biological pathways (K. Walczyński, H. Timmerman, O. Zuiderveld, M. Q. Zhang, R. Glinka, 1999).

Potential Therapeutic Agents

In the context of the COVID-19 pandemic, research by Abu-Melha et al. (2022) on 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines, which share structural similarities with 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride, revealed promising results. These compounds were synthesized and evaluated using molecular docking studies against the COVID-19 main protease. The findings suggested that these compounds could serve as potential therapeutic agents against COVID-19, highlighting the versatility of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride derivatives in medical research (Sraa Abu-Melha, M. M. Edrees, M. Said, S. Riyadh, N. Al-Kaff, S. M. Gomha, 2022).

properties

IUPAC Name

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;/h1-7,12H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URETZWNNAGYGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride

CAS RN

1609400-53-4
Record name 2-Thiazolemethanamine, N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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